molecular formula C27H30O16 B1236531 Kaempferol 3,7-diglucoside CAS No. 25615-14-9

Kaempferol 3,7-diglucoside

Cat. No.: B1236531
CAS No.: 25615-14-9
M. Wt: 610.5 g/mol
InChI Key: XFFQVRFGLSBFON-UHFFFAOYSA-N
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Description

Kaempferol 3,7-diglucoside is a flavonol glycoside, a type of flavonoid, which is a class of plant secondary metabolites. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. It is commonly found in various plants, including the leaves of Evolvulus alsinoides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kaempferol 3,7-diglucoside can be synthesized through glycosylation reactions. The process involves the attachment of glucose molecules to the kaempferol backbone. This can be achieved using glycosyltransferases, which are enzymes that facilitate the transfer of glucose from a donor molecule to kaempferol .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. The leaves of Evolvulus alsinoides, for example, are subjected to serial exhaustive extraction and successive chromatographic separation to isolate the compound . Bioconversion using fungi such as Rhizopus oryzae has also been explored as a method to produce kaempferol and its derivatives from plant sources .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3,7-diglucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonol.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides and alkyl halides are often used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized flavonols, dihydroflavonols, and various substituted derivatives .

Comparison with Similar Compounds

Kaempferol 3,7-diglucoside is unique due to its dual glycosylation at the 3 and 7 positions. Similar compounds include:

    Kaempferol 3-glucoside: This compound has a single glucose molecule attached at the 3 position.

    Quercetin 3,7-diglucoside: Similar to this compound but with an additional hydroxyl group on the B-ring.

    Kaempferol 3,7-dirhamnoside: This compound has rhamnose sugars instead of glucose.

These similar compounds share some biological activities but differ in their solubility, stability, and specific enzyme interactions.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-5-12(31)16-13(6-11)40-24(9-1-3-10(30)4-2-9)25(19(16)34)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFQVRFGLSBFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paeonoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25615-14-9
Record name Paeonoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233 °C
Record name Paeonoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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